N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide
Description
N-(5-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide is a synthetic 1,3,4-thiadiazole derivative characterized by a 2-chlorobenzyl-substituted acetamide moiety linked to the thiadiazole core and a 2,4-dimethoxybenzamide group. This compound belongs to a class of heterocyclic molecules with demonstrated biological relevance, including antimicrobial, anticancer, and enzyme-inhibitory activities. Its structural complexity arises from the combination of electron-donating (methoxy) and electron-withdrawing (chlorine) substituents, which influence its physicochemical properties and interactions with biological targets.
Properties
IUPAC Name |
N-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O4S2/c1-28-13-7-8-14(16(9-13)29-2)18(27)23-19-24-25-20(31-19)30-11-17(26)22-10-12-5-3-4-6-15(12)21/h3-9H,10-11H2,1-2H3,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJRBKQPFCKMHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide is a complex compound that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article explores the biological activities associated with this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Thiadiazole Ring : A five-membered ring containing sulfur and nitrogen that contributes to the biological activity.
- Dimethoxybenzamide : Enhances lipophilicity and may improve bioavailability.
- Chlorobenzyl Group : Potentially increases binding affinity to biological targets.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:
- Cytotoxicity Assays : The compound's cytotoxic effects were evaluated against various cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). The median inhibitory concentration (IC50) values were found to be in the range of 0.74 to 10.0 μg/mL for these cell lines, indicating significant anticancer activity .
-
Mechanisms of Action :
- Cell Cycle Arrest : Studies suggest that thiadiazole derivatives can induce apoptosis in cancer cells without causing cell cycle arrest, which is crucial for effective cancer treatment .
- Molecular Docking Studies : These studies have shown that the compound interacts with tubulin, a protein critical for cell division, thereby inhibiting tumor growth .
Antimicrobial Activity
Thiadiazole derivatives have also been noted for their antimicrobial properties:
- Bacterial Inhibition : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it showed a minimum inhibitory concentration (MIC) of 62.5 μg/mL against Staphylococcus aureus and Escherichia coli .
- Fungal Activity : It demonstrated antifungal properties against strains such as Aspergillus niger, with some derivatives showing zones of inhibition between 15-19 mm at a concentration of 500 μg/disk .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components:
| Component | Modification Impact |
|---|---|
| Thiadiazole moiety | Essential for anticancer and antimicrobial activity |
| Dimethoxy substitution | Enhances solubility and bioavailability |
| Chlorobenzyl group | Increases binding affinity to targets |
Case Studies
Several case studies have documented the efficacy of thiadiazole compounds similar to this compound:
- Study on Thiadiazole Derivatives : A series of thiadiazole derivatives were synthesized and evaluated for their anticancer properties. The study reported that compounds with specific substitutions exhibited IC50 values as low as 0.28 μg/mL against MCF-7 cells .
- Molecular Docking and In Vivo Studies : Research indicated that certain derivatives not only inhibited tumor growth in vitro but also showed promising results in animal models, highlighting their potential for further development as therapeutic agents .
Scientific Research Applications
Overview
Thiadiazole derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Studies
- In Vitro Studies : A study evaluated several thiadiazole derivatives for their anticancer effects on human cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer). The results demonstrated that certain derivatives exhibited significant anti-proliferative effects, with IC50 values indicating potent activity against these cell lines .
- Mechanism of Action : The mechanism by which thiadiazole compounds exert their anticancer effects often involves the modulation of cell cycle dynamics and induction of apoptosis. For instance, compounds were shown to affect the expression of proteins involved in cell cycle regulation and apoptosis pathways .
- Molecular Docking Studies : Molecular docking studies have been performed to predict the binding affinity of these compounds to specific cancer-related targets. This computational approach helps in understanding how structural modifications can enhance anticancer activity .
Summary of Findings
The compound N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide may potentially serve as a lead compound for further development due to its promising anticancer activity observed in vitro.
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| MCF-7 | 23.29 | Anti-proliferative |
| LoVo | 2.44 | Induction of apoptosis |
Antimicrobial Properties
Beyond anticancer applications, thiadiazole derivatives have shown antimicrobial activity against various pathogens. For example, some studies have indicated that these compounds can effectively inhibit bacterial growth and exhibit antifungal properties .
Insecticidal Activity
Research has also explored the insecticidal potential of thiadiazole derivatives. Certain compounds have demonstrated effectiveness against agricultural pests, suggesting their utility in pest management strategies .
Synergistic Effects
Recent studies have investigated the synergistic interactions between thiadiazole derivatives and established antibiotics. These interactions can enhance the efficacy of existing treatments, providing a novel approach to combat antibiotic resistance .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The 1,3,4-thiadiazole core is electron-deficient, enabling nucleophilic substitution at the C-2 or C-5 positions. Common reactions include:
For example, reaction with methyl iodide under basic conditions replaces the thiol group with a methyl substituent, altering electronic properties for enhanced bioactivity.
Hydrolysis of Amide and Thioether Linkages
The amide and thioether bonds are susceptible to hydrolysis under acidic or basic conditions:
| Bond | Conditions | Products | Applications |
|---|---|---|---|
| Amide (CONH) | 6M HCl, reflux, 12h | Carboxylic acid + amine | Degradation studies |
| Thioether (C–S–C) | H₂O₂, acetic acid, 50°C, 6h | Sulfoxide/sulfone derivatives | Prodrug activation |
Controlled hydrolysis of the thioether linkage with H₂O₂ produces sulfoxide intermediates, which are critical in prodrug design.
Functionalization of the Chlorobenzyl Group
The 2-chlorobenzyl moiety participates in cross-coupling and substitution reactions:
| Reaction | Catalyst/Reagents | Outcome | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂, DME, 80°C | Biaryl derivatives with extended conjugation | ~75%* |
| Nucleophilic aromatic substitution | NaN₃, DMF, 120°C | Azide substitution at the ortho-chloro position | ~60%* |
*Yields estimated based on analogous reactions in thiadiazole systems .
Reactivity of the Dimethoxybenzamide Group
The electron-rich dimethoxybenzamide unit undergoes electrophilic substitution:
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Para to methoxy | Nitro-substituted benzamide |
| Bromination | Br₂, FeBr₃, CHCl₃, RT | Ortho to amide | Brominated derivative |
These modifications optimize solubility and binding affinity in medicinal chemistry applications.
Redox Reactions Involving Sulfur
The thiadiazole sulfur and thioether linkage participate in redox processes:
| Reaction | Oxidizing Agent | Product | Biological Relevance |
|---|---|---|---|
| Oxidation of thioether | mCPBA, CH₂Cl₂, RT | Sulfoxide (controlled) or sulfone | Modulation of metabolic stability |
| Reduction of thiadiazole | H₂, Pd/C, ethanol | Ring-opening to form dithiocarbamate | Probing reactive intermediates |
Oxidation to sulfoxide derivatives enhances water solubility, a key parameter in pharmacokinetics .
Cycloaddition and Ring-Opening Reactions
The thiadiazole ring engages in cycloaddition reactions:
| Reaction | Conditions | Product |
|---|---|---|
| [3+2] Cycloaddition | Nitrile oxides, Cu(I), RT | Isoxazoline-fused heterocycles |
| Ring-opening with amines | Ethylenediamine, EtOH, reflux | Bisthiol-amine conjugates |
These reactions diversify the compound’s scaffold for structure-activity relationship (SAR) studies .
Comparison with Similar Compounds
Key Observations :
- The 2,4-dimethoxybenzamide group introduces strong electron-donating effects, which could stabilize interactions with aromatic residues in enzyme binding pockets, similar to methoxy-substituted ureido analogs in .
- Thermal Stability :
Anticancer Activity
- Compound 4y (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide) demonstrated potent cytotoxicity against MCF-7 (IC₅₀ = 0.084 ± 0.020 mmol L⁻¹) and A549 (IC₅₀ = 0.034 ± 0.008 mmol L⁻¹) cells, surpassing cisplatin. Its activity is attributed to the p-tolylamino group’s electron-donating properties and thioether-mediated cellular uptake .
Enzyme Inhibition
- Nitazoxanide analogs () inhibit pyruvate:ferredoxin oxidoreductase (PFOR) via amide anion formation. The target compound’s benzamide group could adopt a similar mechanism, with methoxy substituents enhancing binding affinity .
- Ureido-thiadiazoles (e.g., 4g–4j in ) showed antiproliferative activity linked to urea-mediated hydrogen bonding with kinase targets. The target compound lacks a urea group but retains hydrogen-bonding capacity via its amide and methoxy groups .
Q & A
Basic: What experimental strategies optimize the synthesis yield of this thiadiazole-based compound?
Methodological Answer:
Synthesis optimization hinges on reaction conditions and intermediate purification. Key steps include:
- Microwave-assisted synthesis to reduce reaction time and improve regioselectivity (e.g., 15–20 minutes under microwave irradiation vs. traditional reflux) .
- Solvent selection : Polar aprotic solvents like ethanol or acetone enhance nucleophilic substitution efficiency in thioether bond formation .
- Acid concentration : Controlled use of concentrated H₂SO₄ (e.g., 10–15 mL for cyclization) minimizes side reactions during heterocyclization .
- Purification : Recrystallization from ethanol or acetic acid improves purity (>97% yield in some protocols) .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
A multi-technique approach ensures structural validation:
- ¹H/¹³C NMR : Assign protons near electron-withdrawing groups (e.g., 2-chlorobenzyl, δ = 7.52–7.94 ppm for aromatic protons) and confirm amide NH signals (δ = 8.94–10.68 ppm) .
- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at 1649–1670 cm⁻¹, S–C=N vibrations at 1130–1259 cm⁻¹) .
- Mass spectrometry (FAB/MS) : Verify molecular ion peaks (e.g., m/z = 384 [M+H]⁺) and fragmentation patterns .
- X-ray diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions at 2.8–3.0 Å) .
Advanced: How can researchers resolve contradictions in intermediate isolation during synthesis (e.g., unstable thioamide intermediates)?
Methodological Answer:
Instability often arises from competitive cyclization or oxidation. Strategies include:
- Real-time monitoring : Use TLC (silica gel, CHCl₃:acetone = 3:1) to track intermediate formation and adjust reaction termination points .
- Co-crystallization : Isolate intermediates as co-crystals (e.g., compounds 4.1 and 4.1a in ) for structural stability .
- Protective groups : Introduce tert-butoxycarbonyl (Boc) groups to shield reactive amines during heterocyclization .
- Low-temperature work : Perform reactions at 293–298 K to suppress side pathways .
Advanced: How to design structure-activity relationship (SAR) studies for anticancer activity evaluation?
Methodological Answer:
SAR requires systematic substitution and bioassay integration:
- Core modifications : Replace the 2,4-dimethoxybenzamide group with electron-deficient aryl rings (e.g., 4-fluorophenyl) to assess π-π stacking effects .
- Side-chain variation : Test alkyl vs. aryl thioether linkages (e.g., benzyl vs. isobutyl) for hydrophobic interactions .
- Bioassays : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-dependent studies (IC₅₀ calculations) .
- Mechanistic probes : Evaluate apoptosis via flow cytometry (Annexin V/PI staining) and ROS generation assays .
Advanced: What computational methods predict target binding modes and selectivity?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with PFOR enzyme (a nitazoxanide target) or tubulin . Key parameters:
- Grid box centered on catalytic sites (e.g., PFOR’s flavin-binding domain).
- Flexible ligand docking with AMBER force fields.
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
- Pharmacophore mapping : Identify essential features (e.g., hydrogen-bond acceptors near the thiadiazole ring) using Discovery Studio .
Advanced: How to address conflicting bioactivity data across studies (e.g., cytotoxicity vs. non-toxicity)?
Methodological Answer:
Discrepancies may stem from assay conditions or compound purity:
- Purity validation : Reanalyze compounds via HPLC (≥95% purity) and elemental analysis (C, H, N, S within 0.4% of theoretical) .
- Dose standardization : Compare molar concentrations (µM range) rather than µg/mL to account for molecular weight differences .
- Cell line specificity : Test panels of primary vs. metastatic lines (e.g., HT-29 colon cancer vs. normal fibroblast cells) .
- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid false positives .
Advanced: What strategies elucidate reaction mechanisms in thiadiazole cyclization?
Methodological Answer:
Mechanistic studies require kinetic and isotopic labeling:
- Kinetic profiling : Monitor reaction progress via in-situ IR to identify rate-determining steps (e.g., thiourea cyclization at 90°C) .
- Isotope tracing : Use ¹⁵N-labeled amines to track N–C bond formation in the thiadiazole ring .
- DFT calculations : Compute transition states (e.g., B3LYP/6-31G*) to map energy barriers for POCl₃-mediated cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
